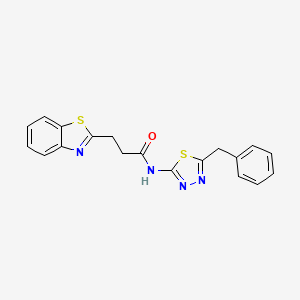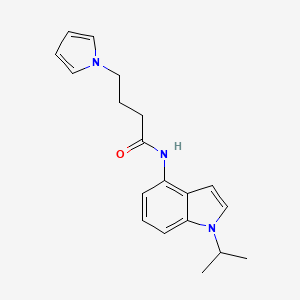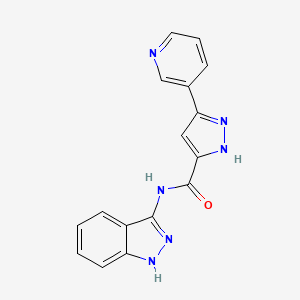![molecular formula C18H15Cl2N3O2 B10982011 N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10982011.png)
N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoethyl-1H-indole-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(2,6-dichlorophenyl)-2-chloroacetamide
Uniqueness
N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the 3,4-dichlorophenyl group
特性
分子式 |
C18H15Cl2N3O2 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
N-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-5-11(9-15(14)20)17(24)21-7-8-22-18(25)13-10-23-16-4-2-1-3-12(13)16/h1-6,9-10,23H,7-8H2,(H,21,24)(H,22,25) |
InChIキー |
VPXUGUMUEBFNGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10981928.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10981930.png)

![N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10981937.png)
![1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981938.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B10981950.png)


![7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10981968.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10981990.png)
![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)
